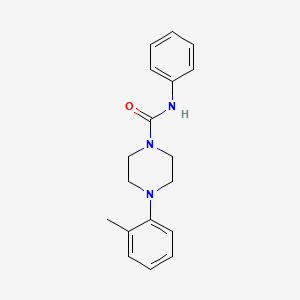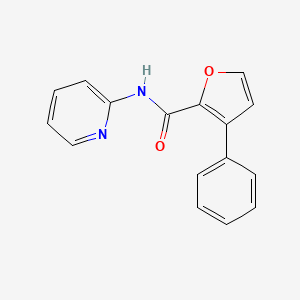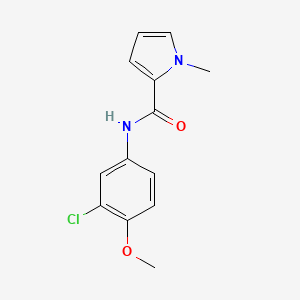
4-(Naphthalene-2-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalene-2-carbonyl)piperazin-2-one, also known as NPC-15437, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. NPC-15437 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
Wirkmechanismus
4-(Naphthalene-2-carbonyl)piperazin-2-one inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 has been shown to phosphorylate a wide range of proteins that are involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, 4-(Naphthalene-2-carbonyl)piperazin-2-one can modulate these cellular processes and potentially treat diseases that are associated with CK2 dysregulation.
Biochemical and Physiological Effects:
4-(Naphthalene-2-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(Naphthalene-2-carbonyl)piperazin-2-one can inhibit CK2 activity in a dose-dependent manner, with an IC50 value of around 10 nM. 4-(Naphthalene-2-carbonyl)piperazin-2-one has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have shown that 4-(Naphthalene-2-carbonyl)piperazin-2-one can inhibit tumor growth in mouse xenograft models of breast and prostate cancer. 4-(Naphthalene-2-carbonyl)piperazin-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Naphthalene-2-carbonyl)piperazin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool compound for studying the role of CK2 in various cellular processes and disease models. 4-(Naphthalene-2-carbonyl)piperazin-2-one has also been extensively characterized in vitro and in vivo, which makes it a reliable compound for preclinical studies. However, 4-(Naphthalene-2-carbonyl)piperazin-2-one has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can limit its availability and increase its cost. 4-(Naphthalene-2-carbonyl)piperazin-2-one also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(Naphthalene-2-carbonyl)piperazin-2-one. One potential direction is to explore its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation. 4-(Naphthalene-2-carbonyl)piperazin-2-one has shown promising results in preclinical studies, and further studies are needed to evaluate its safety and efficacy in clinical trials. Another potential direction is to develop more potent and selective CK2 inhibitors based on the structure of 4-(Naphthalene-2-carbonyl)piperazin-2-one. This could lead to the development of more effective therapies for diseases that are associated with CK2 dysregulation. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 4-(Naphthalene-2-carbonyl)piperazin-2-one, which could provide insights into the role of CK2 in various cellular processes and disease models.
Synthesemethoden
4-(Naphthalene-2-carbonyl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of naphthalene-2-carboxylic acid with piperazine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride to form the final product, 4-(Naphthalene-2-carbonyl)piperazin-2-one. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, or HPLC.
Wissenschaftliche Forschungsanwendungen
4-(Naphthalene-2-carbonyl)piperazin-2-one has been widely used in scientific research as a potent and selective inhibitor of CK2. CK2 is a ubiquitous protein kinase that regulates various cellular processes, including cell proliferation, survival, and differentiation. Dysregulation of CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. 4-(Naphthalene-2-carbonyl)piperazin-2-one has been shown to inhibit CK2 activity both in vitro and in vivo, and has been used to study the role of CK2 in various cellular processes and disease models. 4-(Naphthalene-2-carbonyl)piperazin-2-one has also been used as a tool compound to validate CK2 as a therapeutic target in cancer and other diseases.
Eigenschaften
IUPAC Name |
4-(naphthalene-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-10-17(8-7-16-14)15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAQEBHKZVQUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalene-2-carbonyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)



![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

